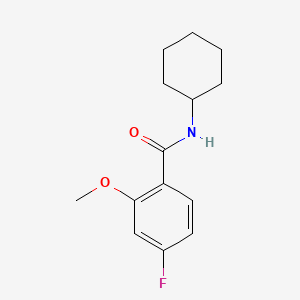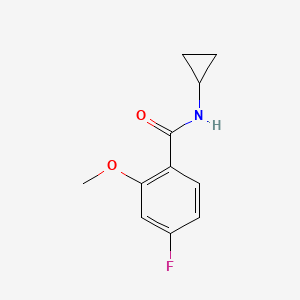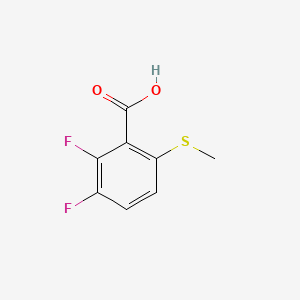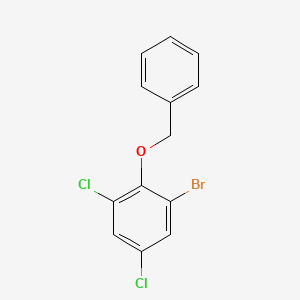
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Benzyloxy)phenol” is an organic compound that is used as a building block in organic synthesis . It has a linear formula of C6H5CH2OC6H4OH .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene” are not available, similar compounds such as “2-(Benzyloxy)phenol” and “2-Benzyloxypyridine” have been synthesized through condensation reactions .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that the benzyloxy group is attached to the benzene ring . The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° .
Mécanisme D'action
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene is used as a catalyst in a variety of organic reactions. In the Diels-Alder reaction, it acts as a Lewis acid, forming a covalent bond with the electron-rich double bond of the diene. This forms a cyclohexene product. In the Wittig reaction, it acts as a base, abstracting a proton from the phosphonium salt to form an alkene product. In the Michael addition, it acts as a nucleophile, attacking the electron-deficient carbon atom of the Michael acceptor to form a carbon-carbon bond.
Biochemical and Physiological Effects
This compound has not been shown to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene in lab experiments include its low cost and its availability in a variety of solvents. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The use of 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene in scientific research is likely to continue to grow as more applications for this compound are discovered. Potential future directions include its use as a catalyst in other organic reactions, such as the Heck reaction, the Ugi reaction, and the Stetter reaction. It could also be used as a reagent in the synthesis of other organobromine compounds, such as 2-bromo-3,5-dichlorobenzyl alcohol and 2-bromo-3,5-dichlorobenzaldehyde. Additionally, further research could be done to explore its potential uses in pharmaceuticals, dyes, and fragrances.
Méthodes De Synthèse
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene is synthesized by the reaction of benzyl bromide with 3,5-dichlorobenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction takes place in an organic solvent, such as dichloromethane, at a temperature of approximately 70 °C. The reaction is typically complete in 2-3 hours. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene is used in a variety of scientific research applications. It is used as a catalyst in a variety of organic reactions, such as Diels-Alder reactions, Wittig reactions, and Michael additions. It is also used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. In addition, it is used as a starting material in the synthesis of a variety of organobromine compounds.
Propriétés
IUPAC Name |
1-bromo-3,5-dichloro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNUUCKPHTQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



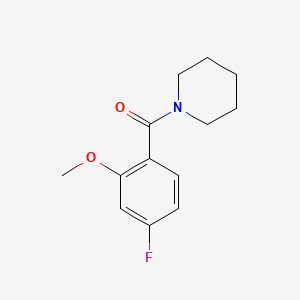
![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)
